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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B2445120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunohistochemical (IHC) staining

of the rat CD2 antigen using the OX-34 monoclonal antibody on frozen tissue sections. The

provided methodologies cover tissue preparation, fixation, cryosectioning, and

immunofluorescent staining.

Introduction
The OX-34 monoclonal antibody specifically recognizes the rat CD2 (cluster of differentiation 2)

surface antigen.[1] CD2 is a 50-54 kDa glycoprotein expressed on all peripheral T cells and the

majority of thymocytes, playing a crucial role in T-cell mediated immune responses.[1]

Immunohistochemical localization of CD2 with OX-34 is a valuable tool for identifying T-cell

infiltration and distribution within tissues, which is of significant interest in immunology,

neuroinflammation, and oncology research. This document outlines two primary protocols for

preparing frozen rat tissues for IHC with OX-34: one involving pre-fixation of the tissue before

freezing and the other involving post-fixation of the cryosections.

Data Presentation
The following tables summarize key quantitative parameters for the successful application of

OX-34 in IHC on frozen rat sections. Optimization may be required depending on the specific

tissue and experimental conditions.
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Table 1: Tissue Preparation and Sectioning Parameters

Parameter
Recommended
Value/Range

Notes

Fixation Method

Perfusion or Immersion (Pre-

fixation); Acetone or Methanol

(Post-fixation)

Choice depends on

experimental needs for

morphology vs. antigenicity.

Pre-fixation Solution
4% Paraformaldehyde (PFA) in

PBS

For perfusion or immersion

fixation prior to freezing.[2][3]

Cryoprotection 30% Sucrose in PBS

Essential after PFA fixation to

prevent ice crystal artifacts.[2]

[3]

Freezing Method

Snap-freezing in isopentane

cooled by liquid nitrogen or on

dry ice

Ensures rapid freezing to

preserve tissue integrity.[4][5]

Embedding Medium
Optimal Cutting Temperature

(OCT) compound

Provides support for

cryosectioning.[2][4][5]

Section Thickness 5 - 20 µm

Thinner sections (5-10 µm)

generally offer better

resolution.[4][6]

Cryostat Temperature -15°C to -23°C
Optimal temperature depends

on the tissue type.[2]

Table 2: Immunohistochemical Staining Parameters for OX-34
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Parameter
Recommended
Value/Range

Notes

Primary Antibody
Mouse anti-Rat CD2 (Clone:

OX-34)

A mouse IgG2a monoclonal

antibody.[1]

OX-34 Dilution 1:50 - 1:200 (starting point)

Optimal dilution must be

determined empirically. A

typical starting concentration

for IHC is 2-5 µg/ml.[4] Always

refer to the antibody

datasheet.

Fixation (Post-sectioning)
Cold (-20°C) Acetone or

Methanol

Acetone fixation for 10-15

minutes is a common

recommendation.[6][7][8]

Antigen Retrieval

Generally not required for

frozen sections, especially with

acetone fixation.[2]

Can be harsh on frozen

sections. If necessary, citrate

buffer (pH 6.0) with gentle

heating can be tested.

Blocking Solution

5-10% Normal Serum (from

the host species of the

secondary antibody) with 0.3%

Triton X-100 in PBS

Blocks non-specific antibody

binding.[3][9]

Primary Antibody Incubation
1 hour at room temperature or

overnight at 4°C

Overnight incubation at 4°C is

often recommended to reduce

background.[2][6][7]

Secondary Antibody
Fluorophore-conjugated anti-

mouse IgG

Choose a secondary antibody

that recognizes mouse IgG.

Secondary Antibody Incubation 1-2 hours at room temperature
Protect from light if using a

fluorescent conjugate.[9]

Counterstain DAPI or Hoechst For nuclear visualization.[3]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.culturecollections.org.uk/nop/product/ox-34
https://www.novusbio.com/support/support-by-application/immunohistochemistry-frozen/protocol.html
https://www.bio-rad-antibodies.com/static/2015/ihc-protocols/ihc1-indirect-immunostaining-protocols.pdf
https://www.bio-rad-antibodies.com/indirect-immunostaining-of-frozen-tissue-sections.html
https://www.thermofisher.com/de/de/home/references/protocols/cell-and-tissue-analysis/protocols/ihc-frozen-tissue-direct-method.html
https://www.ptglab.com/support/immunohistochemistry-protocol/ihc-on-frozen-tissue/
https://www.genetex.com/upload/website/protocol/genetex_genetex_IHC(frozen)_25020310_342.pdf
https://www.protocols.io/view/immunohistochemistry-or-ihc-protocol-for-frozen-se-8epv589dv1bz/v1
https://www.ptglab.com/support/immunohistochemistry-protocol/ihc-on-frozen-tissue/
https://www.bio-rad-antibodies.com/static/2015/ihc-protocols/ihc1-indirect-immunostaining-protocols.pdf
https://www.bio-rad-antibodies.com/indirect-immunostaining-of-frozen-tissue-sections.html
https://www.protocols.io/view/immunohistochemistry-or-ihc-protocol-for-frozen-se-8epv589dv1bz/v1
https://www.genetex.com/upload/website/protocol/genetex_genetex_IHC(frozen)_25020310_342.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2445120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two primary workflows are presented below. Protocol 1 details a method with fixation prior to

freezing, which is generally preferred for preserving tissue morphology. Protocol 2 outlines a

procedure for snap-freezing fresh tissue followed by post-fixation of the sections, which can be

advantageous for preserving certain sensitive epitopes.

Protocol 1: Pre-Fixation, Cryoprotection, and Freezing
This method is recommended for achieving optimal tissue morphology.

1. Tissue Fixation (Perfusion): a. Anesthetize the rat according to approved institutional

guidelines. b. Perform transcardial perfusion with ice-cold PBS to flush out blood. c. Perfuse

with 4% paraformaldehyde (PFA) in PBS until the tissues are adequately fixed.[2]

2. Tissue Fixation (Immersion): a. If perfusion is not feasible, dissect the tissue of interest and

immerse it in 4% PFA in PBS for 4-24 hours at 4°C.[2][3] The volume of fixative should be at

least 10 times the volume of the tissue.

3. Cryoprotection: a. After fixation, immerse the tissue in a 30% sucrose solution in PBS at 4°C.

[2][3] b. Allow the tissue to equilibrate until it sinks, which may take 24-48 hours depending on

the tissue size.

4. Embedding and Freezing: a. Gently blot the cryoprotected tissue to remove excess sucrose.

b. Embed the tissue in OCT compound within a cryomold.[2][5] c. Snap-freeze the block in

isopentane pre-cooled with liquid nitrogen or on a slurry of dry ice. d. Store the frozen blocks at

-80°C until sectioning.[2][4]

5. Cryosectioning: a. Equilibrate the frozen tissue block to the cryostat temperature (-15°C to

-23°C) for at least 30 minutes.[6] b. Cut sections at a thickness of 5-20 µm and mount them

onto positively charged slides.[6] c. Air dry the slides for 30-60 minutes at room temperature

before staining or storage at -80°C.

Protocol 2: Snap-Freezing of Fresh Tissue and Post-
Fixation
This method is faster and may be better for preserving the antigenicity of some epitopes.
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1. Tissue Collection and Freezing: a. Dissect the fresh rat tissue of interest. b. Embed the fresh

tissue in OCT compound in a cryomold. c. Snap-freeze the block in isopentane pre-cooled with

liquid nitrogen or on dry ice.[4][5] d. Store the frozen blocks at -80°C until sectioning.

2. Cryosectioning: a. Equilibrate the frozen tissue block to the cryostat temperature (-15°C to

-23°C). b. Cut sections at a thickness of 5-20 µm and mount them onto positively charged

slides.[6] c. Air dry the slides for 30-60 minutes at room temperature.

3. Post-Fixation: a. Immerse the slides in ice-cold acetone or methanol at -20°C for 10-15

minutes.[6][7][8] b. Allow the slides to air dry completely before proceeding with the staining

protocol.

Immunofluorescent Staining Protocol for OX-34
This protocol is applicable to sections prepared by either of the methods above.

1. Rehydration and Blocking: a. Rehydrate the sections by washing with PBS for 3 x 5 minutes.

b. Permeabilize the sections by incubating with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes

(optional, but recommended for intracellular targets). c. Block non-specific binding by

incubating the sections in a blocking buffer (e.g., 5-10% normal goat serum, if using a goat anti-

mouse secondary antibody, with 0.3% Triton X-100 in PBS) for 1 hour at room temperature in a

humidified chamber.[3][9]

2. Primary Antibody Incubation: a. Dilute the OX-34 primary antibody to its optimal

concentration in the blocking buffer. A starting dilution of 1:100 is recommended for initial

optimization. b. Apply the diluted primary antibody to the sections and incubate overnight at

4°C in a humidified chamber.[2][6][7]

3. Washing: a. Wash the slides with PBS containing 0.05% Tween 20 (PBST) for 3 x 5 minutes.

4. Secondary Antibody Incubation: a. Dilute a fluorophore-conjugated anti-mouse secondary

antibody in the blocking buffer according to the manufacturer's instructions. b. Apply the diluted

secondary antibody to the sections and incubate for 1-2 hours at room temperature, protected

from light.[9]

5. Washing: a. Wash the slides with PBST for 3 x 5 minutes, protected from light.
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6. Counterstaining: a. Incubate the sections with a nuclear counterstain such as DAPI (1 µg/mL

in PBS) for 5-10 minutes. b. Rinse briefly with PBS.

7. Mounting: a. Mount the coverslips using an anti-fade mounting medium. b. Seal the edges of

the coverslip with nail polish. c. Store the slides at 4°C, protected from light, until imaging.
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Caption: Experimental workflow for IHC with OX-34 on frozen rat sections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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